2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
Description
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(tetrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALSJBQUHRHSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the cycloaddition reaction of an aromatic nitrile with sodium azide. This reaction is catalyzed by various agents such as zinc salts or iodine in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile . The reaction conditions often include moderate temperatures and the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs continuous flow methods. These methods are atom-economical, highly selective, and environmentally benign. They involve the use of metal-free catalysts and sustainable solvents to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, iodine, zinc salts, and various organic solvents like DMF and acetonitrile. Reaction conditions often involve moderate temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, amine derivatives, and various aromatic compounds with functional groups such as nitro, nitroso, or halogen groups .
Scientific Research Applications
Medicinal Chemistry
The tetrazole ring in 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is associated with various pharmacological properties. Compounds containing tetrazoles have been studied for their antimicrobial, anti-inflammatory, and analgesic activities:
- Antimicrobial Activity : Research indicates that tetrazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole compounds demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Tetrazole-containing compounds have been evaluated for their anti-inflammatory effects. In vivo studies have reported that some derivatives exhibit comparable efficacy to standard anti-inflammatory drugs .
- Analgesic Activity : The analgesic potential of tetrazole derivatives has also been documented. Compounds similar to this compound have shown promising results in pain relief models .
Organic Synthesis
Due to its structural features, this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as:
- Nucleophilic Substitution : The amine group can undergo nucleophilic substitution reactions to form new compounds with altered biological activities.
- Coupling Reactions : The compound can participate in coupling reactions to create more complex molecules with potential therapeutic benefits.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(1H-Tetrazol-1-yl)aniline | Aromatic amine | Substituted at para position; different activity |
| 2-Methyl-5-(1H-tetrazol-1-yl)aniline | Aromatic amine | Methyl group at position 2; regioisomer |
| 3-(1H-Tetrazol-1-yl)aniline | Aromatic amine | Substituted at meta position; varying reactivity |
These compounds illustrate how variations in substitution patterns can influence chemical reactivity and biological properties.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial activity of various tetrazole derivatives, compounds similar to this compound were tested against several pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Enterococcus faecalis, suggesting potential for further development as antimicrobial agents .
Case Study 2: Anti-inflammatory Evaluation
A series of synthesized tetrazole derivatives were assessed for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among the tested compounds, one derivative showed superior anti-inflammatory activity compared to standard treatments . This highlights the therapeutic potential of tetrazole-containing compounds in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological receptors and enzymes in a similar manner. This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the additional methyl and aniline groups.
5-substituted tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring, leading to different chemical and biological properties.
Uniqueness
2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a methyl group and an aniline moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to simpler tetrazole derivatives .
Biological Activity
2-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, with the chemical formula C8H9N5 and a molecular weight of 175.19 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a tetrazole ring, which is known for enhancing the pharmacological properties of compounds. This article reviews the biological activity of this compound based on recent research findings, including its antifungal properties and structure-activity relationships.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H9N5 |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 2-methyl-3-(tetrazol-1-yl)aniline |
| PubChem CID | 2114008 |
| Appearance | Powder |
Antifungal Properties
Recent studies have highlighted the antifungal activity of tetrazole derivatives, including this compound. A comparative analysis showed that compounds with similar structures exhibited significant inhibitory effects against various fungal strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents such as amphotericin B and fluconazole.
Case Study: Antifungal Efficacy
A study evaluated the efficacy of several tetrazole derivatives against Candida species and Cryptococcus strains. The results indicated that modifications in the tetrazole ring and substitution patterns on the aromatic system greatly influenced antifungal potency. The most active compounds were those with electron-withdrawing groups on the aromatic ring, which enhanced their interaction with fungal targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Tetrazole Ring : The presence of the tetrazole moiety is crucial for biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.
- Substituents on Aromatic Ring : Electron-withdrawing substituents enhance antifungal activity by increasing the compound's lipophilicity and facilitating membrane penetration.
- Hydrophobicity : Moderate hydrophobicity improves cell membrane permeability but excessive hydrophobicity can lead to solubility issues.
Research Findings
A comprehensive study involving molecular docking simulations revealed potential binding sites for this compound on fungal enzymes. The docking scores indicated strong affinities for key targets involved in cell wall synthesis and metabolism.
Table: Docking Scores of Selected Compounds
| Compound | Docking Score (kcal/mol) |
|---|---|
| This compound | -8.5 |
| Fluconazole | -7.9 |
| Amphotericin B | -7.5 |
Q & A
Q. Table 1: Reaction Conditions and Yields
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | NaN₃, TMSCl, DMF, 110°C, 24h | 70–75% | |
| Microwave-Assisted | NaN₃, CuI, DMF, 150°C, 2h | 80–85% | |
| Catalytic (ZnCl₂) | ZnCl₂, THF, 100°C, 12h | 65–70% |
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and aniline NH₂ (δ 5.0–5.5 ppm). The methyl group at position 2 appears as a singlet near δ 2.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 175.19 (M⁺) and fragments corresponding to tetrazole ring cleavage .
- X-Ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths (e.g., N–N bonds in tetrazole: 1.31–1.34 Å) and confirms regiochemistry .
Advanced: How do substituents on the tetrazole ring (e.g., methyl vs. propyl) influence electronic properties and reactivity?
Answer:
Substituents alter electron density and steric effects:
- Methyl Group (C-5 of tetrazole) : Enhances electron-withdrawing effects, increasing electrophilicity at the aniline NH₂ group. This promotes nucleophilic substitution reactions (e.g., acylation) .
- Bulkier Groups (e.g., propyl) : Introduce steric hindrance, reducing reactivity in SNAr reactions but improving stability in acidic conditions .
Table 2: Substituent Effects on pKa
| Substituent | pKa (NH₂) | Reactivity in SNAr |
|---|---|---|
| H | 4.2 | High |
| Methyl | 3.8 | Moderate |
| Propyl | 4.1 | Low |
Advanced: What computational strategies predict the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with enzymes like cytochrome P450. The tetrazole’s nitrogen atoms form hydrogen bonds with active-site residues (e.g., Asp297 in CYP3A4) .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV), indicating potential redox activity in biological systems .
- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2.0 Å .
Advanced: How can contradictions in reported biological activities of tetrazole-aniline derivatives be resolved?
Answer: Contradictions often arise from assay variability:
- Cytotoxicity Assays : Discrepancies in IC₅₀ values (e.g., 10–50 µM in MCF-7 cells) may stem from differences in cell passage number or incubation time .
- Enzyme Inhibition : Use standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability : Compare liver microsomes from different species (e.g., human vs. rat) to clarify species-specific effects .
Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., acylation vs. sulfonation)?
Answer:
- Acylation : Use acetyl chloride in pyridine to target the aniline NH₂, achieving >90% selectivity at 0°C .
- Sulfonation : Employ SO₃·DMF complex in dichloromethane to sulfonate the tetrazole ring preferentially .
- Protection/Deprotection : Temporarily protect NH₂ with tert-butoxycarbonyl (Boc) groups to direct reactions to the tetrazole .
Basic: What are the compound’s key physicochemical properties relevant to solubility and formulation?
Answer:
- LogP : 1.8 (predicted via XLogP3), indicating moderate lipophilicity .
- Aqueous Solubility : 2.3 mg/mL at pH 7.4, improvable to 15 mg/mL via salt formation (e.g., hydrochloride) .
- Thermal Stability : Decomposes at 210°C (DSC data), necessitating storage below 25°C .
Advanced: How does the compound behave under oxidative or reductive conditions?
Answer:
- Oxidation : Treating with KMnO₄ in acidic conditions converts the aniline to a nitro group, yielding 2-methyl-3-(tetrazol-1-yl)nitrobenzene (85% yield) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, forming 2-methyl-3-aminobenzene derivatives .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and PPE to avoid dermal exposure .
- Storage : Keep in amber vials under argon at –20°C to prevent degradation .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities in derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
